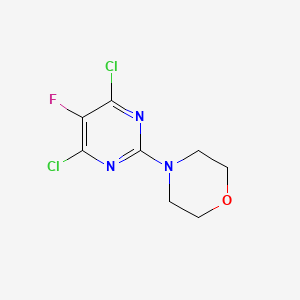

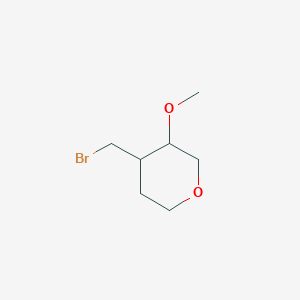

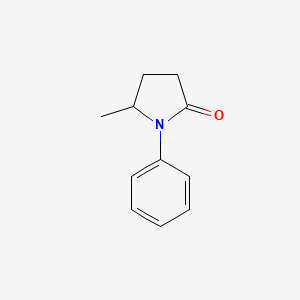

![molecular formula C13H8BrNOS B11767184 8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one CAS No. 935433-69-5](/img/structure/B11767184.png)

8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Bromo-dibenzo[b,f][1,4]thiazépin-11(10H)-one est un composé chimique appartenant à la famille des dibenzo[b,f][1,4]thiazépines. Ce composé est caractérisé par un atome de brome lié au noyau dibenzo[b,f][1,4]thiazépine, qui est une structure tricyclique contenant des atomes d’azote et de soufre.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 8-Bromo-dibenzo[b,f][1,4]thiazépin-11(10H)-one implique généralement la bromination de la dibenzo[b,f][1,4]thiazépin-11(10H)-one. La réaction est effectuée en utilisant du brome ou un agent bromant tel que le N-bromosuccinimide (NBS) en présence d’un solvant comme le chloroforme ou le tétrachlorure de carbone. Les conditions de réaction incluent souvent un reflux du mélange pour assurer une bromination complète.

Méthodes de production industrielle

En milieu industriel, la production de la 8-Bromo-dibenzo[b,f][1,4]thiazépin-11(10H)-one peut impliquer un processus à flux continu pour améliorer l’efficacité et le rendement. L’utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction tels que la température, la pression et la concentration des réactifs peuvent optimiser le processus de production.

Analyse Des Réactions Chimiques

Types de réactions

La 8-Bromo-dibenzo[b,f][1,4]thiazépin-11(10H)-one subit diverses réactions chimiques, notamment :

Réactions de substitution : L’atome de brome peut être remplacé par d’autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.

Oxydation et réduction : Le composé peut subir une oxydation pour former des sulfoxydes ou des sulfones et une réduction pour former la dibenzo[b,f][1,4]thiazépine correspondante.

Réactions de couplage : Il peut participer à des réactions de couplage pour former des structures plus complexes.

Réactifs et conditions courants

Substitution nucléophile : Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium dans des solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO) sont couramment utilisés.

Oxydation : Des agents oxydants comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (m-CPBA) sont utilisés.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Principaux produits formés

Substitution : Produits avec divers groupes fonctionnels remplaçant l’atome de brome.

Oxydation : Formation de sulfoxydes ou de sulfones.

Réduction : Formation du dérivé dibenzo[b,f][1,4]thiazépine réduit.

Applications de la recherche scientifique

La 8-Bromo-dibenzo[b,f][1,4]thiazépin-11(10H)-one a plusieurs applications de recherche scientifique :

Chimie médicinale : Elle sert de précurseur pour la synthèse de composés pharmacologiquement actifs, notamment des agents antipsychotiques et antidépresseurs.

Science des matériaux : Le composé est utilisé dans le développement de semi-conducteurs organiques et d’autres matériaux de pointe.

Études biologiques : Il est utilisé dans l’étude de l’inhibition enzymatique et de la liaison aux récepteurs en raison de ses propriétés structurales uniques.

Applications industrielles : Le composé est utilisé dans la synthèse de colorants, de pigments et d’autres produits chimiques de spécialité.

Applications De Recherche Scientifique

8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one has several scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including antipsychotic and antidepressant agents.

Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural properties.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

Le mécanisme d’action de la 8-Bromo-dibenzo[b,f][1,4]thiazépin-11(10H)-one implique son interaction avec des cibles moléculaires spécifiques. En chimie médicinale, les dérivés de ce composé agissent sur les récepteurs neurotransmetteurs tels que les récepteurs de la dopamine et de la sérotonine, modulant leur activité. La structure du composé lui permet de s’insérer dans les sites de liaison des récepteurs, entraînant des effets agonistes ou antagonistes, selon le dérivé spécifique.

Comparaison Avec Des Composés Similaires

Composés similaires

Dibenzo[b,f][1,4]thiazépin-11(10H)-one : Le composé parent sans l’atome de brome.

Quétiapine : Un médicament antipsychotique bien connu avec un noyau dibenzo[b,f][1,4]thiazépine similaire.

Clozapine : Un autre antipsychotique avec une structure apparentée.

Unicité

La 8-Bromo-dibenzo[b,f][1,4]thiazépin-11(10H)-one est unique en raison de la présence de l’atome de brome, qui peut modifier considérablement sa réactivité chimique et son activité biologique par rapport à ses homologues non bromés. Cette modification peut améliorer son affinité de liaison à certains récepteurs ou modifier ses propriétés pharmacocinétiques, ce qui en fait un composé précieux pour le développement de médicaments et d’autres applications.

Propriétés

Numéro CAS |

935433-69-5 |

|---|---|

Formule moléculaire |

C13H8BrNOS |

Poids moléculaire |

306.18 g/mol |

Nom IUPAC |

3-bromo-5H-benzo[b][1,4]benzothiazepin-6-one |

InChI |

InChI=1S/C13H8BrNOS/c14-8-5-6-12-10(7-8)15-13(16)9-3-1-2-4-11(9)17-12/h1-7H,(H,15,16) |

Clé InChI |

AAPNIRAAONEABN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=O)NC3=C(S2)C=CC(=C3)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

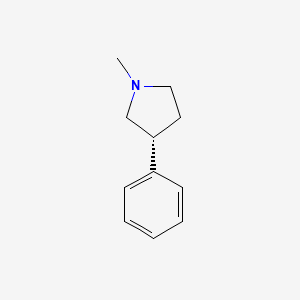

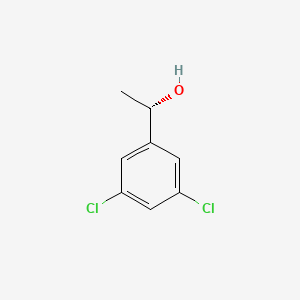

![7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11767110.png)

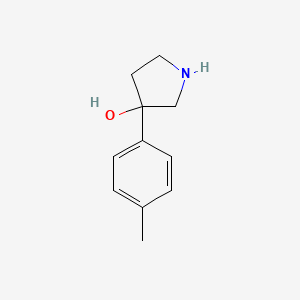

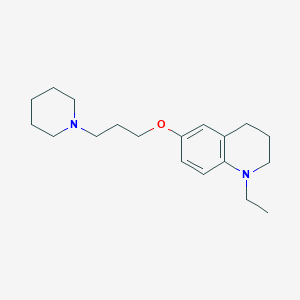

![(1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B11767136.png)

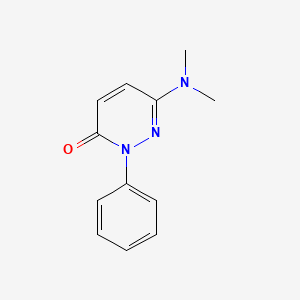

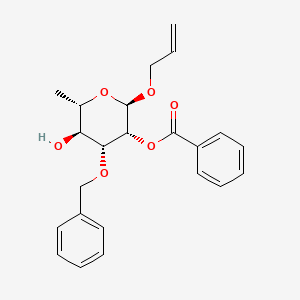

![(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B11767156.png)

![tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate](/img/structure/B11767170.png)

![Ethyl 2-(3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11767186.png)